Tris-NTA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

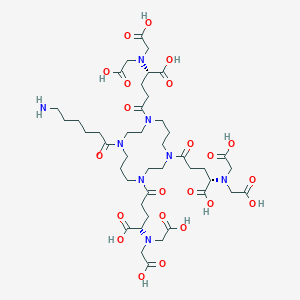

Tris-Nitrilotriacetic Acid (Tris-NTA) is a trivalent chelator designed to bind hexahistidine (His6)-tagged molecules with sub-nanomolar affinity. Its molecular formula is C43H68N8O22 (MW: 1049.04 g/mol), featuring three NTA moieties linked via a flexible scaffold (CAS: 862778-60-7) . This compound forms stable complexes with His6-tagged proteins through coordination with transition metal ions (e.g., Ni<sup>2+</sup>), enabling applications in surface plasmon resonance (SPR), fluorescence labeling, and protein assembly . Unlike mono-NTA (traditionally used for protein purification with micromolar affinity), this compound’s multivalency enhances binding stability by 4–5 orders of magnitude, making it ideal for high-precision assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris-NTA is synthesized by coupling three nitrilotriacetic acid moieties to a cyclic scaffold. The process involves the use of chelators such as nitrilotriacetic acid, which stably bind nickel ions via three oxygen atoms and one nitrogen atom. The two remaining coordination sites of nickel can each bind one histidine moiety of a His-tag .

Industrial Production Methods: In industrial settings, this compound is produced by combining nitrilotriacetic acid with a cyclic scaffold under controlled conditions. The process ensures high purity and yield, making it suitable for large-scale applications in protein labeling and purification .

Chemical Reactions Analysis

Conjugation Chemistry

Tris-NTA undergoes site-specific conjugation via thiol-maleimide or streptavidin-biotin interactions:

Maleimide-Based DNA Conjugation :

-

Activation : Treat tris-aminated DNA with SPDP (succinimidyl 3-(2-pyridyldithio)propionate) to introduce thiol-reactive groups.

-

Reduction : Incubate with TCEP (tris(2-carboxyethyl)phosphine) to generate free thiols.

-

Conjugation : React with maleimide-functionalized this compound (20 mM, 1 hr).

-

Purification : Isolate this compound-DNA conjugates via PAGE (22% denaturing gel).

Reaction Efficiency :

| Product | Relative Abundance |

|---|---|

| This compound-DNA | ~50% |

| Bis-NTA-DNA | ~30% |

| Mono-NTA-DNA | ~20% |

Binding Interactions with His6-Tagged Proteins

This compound exhibits enhanced affinity over mono-NTA due to cooperative binding of three NTA-Ni²⁺ complexes to a His6 tag:

Binding Parameters :

| This compound Derivative | Spacer Type | KD (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) |

|---|---|---|---|---|

| 6a | PEO | 0.6 | 1.2×106 | 7.2×10−4 |

| 6b | Lysine | 5.0 | 8.4×105 | 4.2×10−3 |

| 6c | Short alkyl | 1.2 | 1.0×106 | 1.2×10−3 |

Key Findings :

-

Shorter spacers increase affinity by reducing entropic penalties during binding .

-

SPR measurements confirm 1:1 stoichiometry and low baseline drift (<5% over 10 regeneration cycles) .

Metal Chelation Dynamics

This compound forms stable complexes with Ni²⁺ or Cu²⁺, enabling reversible His6 binding:

-

Charging : Incubate this compound with 1 mM NiCl₂ or CuCl₂ (1 hr, RT) .

-

Regeneration : Strip metal ions with 0.3 M EDTA, restoring the surface for reuse .

Stability :

AFM Tip Functionalization :

-

Activation : Treat maleimide-functionalized tips with disulfide-tris-NTA and TCEP.

-

Metal Loading : Incubate with NiCl₂ (5 mM).

-

Protein Capture : Expose to His6-tagged proteins (e.g., antibodies).

Outcome : Stable tip-protein conjugates for single-molecule force spectroscopy .

Polymer Conjugates :

-

iBody Synthesis : Conjugate this compound to poly(HPMA) copolymers via aminolysis.

-

Characterization : Amino acid analysis confirms 0.8–1.2 this compound units per polymer chain.

Scientific Research Applications

Protein Purification and Detection

Tris-NTA is primarily used for the purification and detection of histidine-tagged proteins due to its significantly higher binding affinity compared to traditional nitrilotriacetic acid (NTA). The affinity of this compound for hexahistidine (His6) tagged proteins can reach as low as 1 nM, making it four orders of magnitude more effective than conventional chelators like NTA, which typically bind at around 10 µM .

Key Features:

- High Affinity: Enables efficient purification of His6-tagged proteins.

- Reversible Binding: Proteins can be released using imidazole or ethylenediaminetetraacetic acid (EDTA), allowing for flexible experimental designs .

- Application in Various Techniques: this compound is applicable in methods such as affinity chromatography and ELISA (enzyme-linked immunosorbent assay).

Surface Plasmon Resonance Studies

This compound has been utilized in surface plasmon resonance (SPR) studies to analyze protein interactions in real-time. The this compound chip allows for the immobilization of His-tagged proteins, facilitating kinetic studies that are essential for understanding binding dynamics and affinities.

Findings from Research:

- Enhanced Protein Orientation: this compound chips retain His-tagged proteins more effectively than mono-NTA counterparts, leading to better orientation and more reliable kinetic data .

- Sensitivity in Quantification: The method demonstrated a sensitivity three orders of magnitude greater than immunoturbidimetry, highlighting its utility in quantifying immunoglobulin molecules in complex biological samples .

Imaging Techniques

Recent advancements have showcased this compound's application in innovative imaging techniques such as single-molecule detection and tracking. By conjugating this compound with fluorescent dyes, researchers can achieve high-resolution imaging of protein dynamics within living cells.

Case Studies:

- uPAINT Imaging: this compound has been employed in the uPAINT (universal point accumulation for imaging in nanoscale topography) technique to visualize the trafficking of proteins within cellular environments .

- Single-Molecule Detection: The incorporation of this compound-conjugated fluorescent dyes has enabled researchers to detect single molecules, providing insights into molecular interactions at unprecedented resolution .

Bioconjugation and Surface Modification

This compound is also used for bioconjugation applications where it facilitates the attachment of proteins, lipids, or other biomolecules to surfaces. This capability is particularly valuable in creating functionalized surfaces for biosensors and diagnostic devices.

Advantages:

- Customizable Surface Density: By varying the density of this compound on surfaces, researchers can control the interaction strength and specificity of bound proteins.

- Broad Applicability: The versatility of this compound allows it to be used across various fields including materials science, biochemistry, and molecular biology .

Mechanism of Action

The mechanism of action of Tris-NTA involves the formation of a stable complex with nickel ions, which can then bind to histidine residues on proteins. The imidazole groups of histidine form coordinative bonds with the nickel ions, resulting in a high-affinity interaction. This binding is highly specific and can be reversed by adding imidazole or EDTA, which competes with histidine for binding to the nickel ions .

Comparison with Similar Compounds

Comparison with Mono-NTA

Key Differences:

- Affinity: Mono-NTA binds His6 tags with moderate affinity (Kd ~10 µM), whereas Tris-NTA achieves sub-nanomolar affinity (Kd <1 nM) due to trivalent interactions .

- Stability: Mono-NTA surfaces exhibit rapid ligand decay and baseline drift in SPR, while this compound enables reversible, stable immobilization of His6-tagged proteins .

- Applications: Mono-NTA is suited for protein purification, whereas this compound excels in kinetic studies (SPR, microscale thermophoresis (MST)) and live-cell imaging due to prolonged complex lifetimes (>1 hour) .

Table 1: Mono-NTA vs. This compound

Comparison with Bis-NTA and Tetrakis-NTA

Bis-NTA:

- Bis-NTA (divalent) improves affinity over mono-NTA (Kd ~100 nM) but remains 100-fold weaker than this compound .

- Limited to applications requiring moderate stability, such as transient protein interactions.

Tetrakis-NTA:

- Increased synthetic complexity without practical benefits limits its use.

Table 2: Multivalent NTA Derivatives

Structural Variants of this compound

Spacer Length Optimization:

- Shorter spacers between NTA moieties enhance binding affinity by reducing conformational entropy. For example, this compound with a C6 spacer (compound 6d) achieves Kd = 0.4 nM, outperforming longer spacers (e.g., C12: Kd = 2.1 nM) .

Photoactivatable (PA) this compound:

- PA this compound enables light-triggered protein assembly. Pre-activation, it remains inert; post-UV exposure, it binds His6-tags with affinity comparable to non-photoactive this compound .

Fluorescent Derivatives:

- Conjugates like RED-tris-NTA (NT647) and OG488-tris-NTA enable site-specific labeling for MST and fluorescence microscopy, maintaining sub-nanomolar affinity .

Maleimido Cyclic this compound (mal-tNTA):

- Used for covalent conjugation of His6-proteins to nanoparticles (e.g., liposomes, quantum dots), combining this compound’s affinity with maleimide-thiol chemistry .

Biological Activity

Tris-Nitrilotriacetic Acid (Tris-NTA) is a chelating agent widely utilized in biochemical applications, particularly for its ability to bind metal ions and facilitate the purification and detection of histidine-tagged proteins. This article explores the biological activity of this compound, focusing on its binding properties, applications in protein labeling, and implications in various research fields.

Overview of this compound

This compound is a derivative of nitrilotriacetic acid (NTA), characterized by its three NTA groups that can coordinate with metal ions such as nickel (Ni²⁺). This multivalent binding enhances the affinity for histidine-tagged proteins, making it a valuable tool in molecular biology.

Binding Affinity and Mechanism

The binding affinity of this compound for histidine-tagged proteins is significantly higher than that of mono-NTA. Studies have shown that the equilibrium dissociation constant (KD) for this compound complexes can be in the low nanomolar range, indicating a strong interaction with oligohistidine tags . The mechanism involves the coordination of histidine residues with Ni²⁺ ions bound to the NTA moieties, facilitating stable protein attachment.

Table 1: Binding Affinity Comparison

| Ligand Type | KD (nM) | Comments |

|---|---|---|

| Mono-NTA | ~10 | Lower affinity for His-tagged proteins |

| This compound | ~0.2 - 3 | Higher affinity; suitable for stable binding |

Applications in Protein Labeling

This compound has been effectively utilized in live-cell protein labeling techniques. For instance, studies demonstrated that using this compound conjugates allows for precise tracking of proteins within living cells with minimal disruption to cellular functions. In one study, a high-throughput delivery system using this compound enabled efficient labeling of transfected HeLa cells without significantly affecting cell viability .

Case Study: Live-Cell Imaging

In a notable experiment, researchers employed this compound-Alexa647 to label histidine-tagged proteins in live cells. The results indicated that approximately 35% of transfected cells were successfully labeled, showcasing the compound's effectiveness at low concentrations (100 nM) and high specificity for target proteins .

Stability and Regeneration

The stability of protein-Tris-NTA complexes is crucial for their application in various assays. Research indicates that this compound-modified surfaces exhibit superior stability compared to mono-NTA surfaces when used in high-throughput screening environments. This stability allows for repeated use of surfaces without significant loss of binding capacity .

In Vivo Applications

This compound has also been investigated for its potential in vivo applications. Studies involving this compound liposomes showed that they could retain histidine-tagged proteins effectively in serum environments, demonstrating their utility in drug delivery systems and therapeutic applications . However, challenges remain regarding the rapid dissociation of these complexes in vivo, necessitating further optimization of chelator designs .

Q & A

Basic Research Questions

Q. How to design experiments using Tris-NTA for His-tagged protein immobilization in surface plasmon resonance (SPR) studies?

- Methodological Answer : Optimize this compound chip preparation by immobilizing His-tagged proteins at low surface density (e.g., 10–100 RU) to minimize avidity effects. Use SPR buffer conditions (50 mM HEPES, 150 mM NaCl, pH 7.5) and regenerate the surface with 350 mM EDTA/10 mM NaOH for repeated use . Ensure protein isoelectric point (pI) compatibility, as acidic His-tagged proteins (pI < 7) bind more efficiently to this compound surfaces .

Q. What factors influence this compound binding efficiency in protein-ligand interaction studies?

- Methodological Answer : Key factors include:

-

Spacer length : Shorter spacers (e.g., 6d in Table 1 below) yield subnanomolar affinity due to reduced conformational flexibility .

-

Buffer composition : Avoid imidazole or high EDTA concentrations, which compete with Ni²⁺ coordination .

-

Multivalency : this compound’s trivalent design enhances affinity (up to 10 nM) compared to mono-NTA .

Table 1 : Binding parameters of this compound variants with His₆-tagged proteins (adapted from ):

This compound Spacer kₐ (M⁻¹s⁻¹) k_d (s⁻¹) K_D (nM) Long spacer 1.2 × 10⁵ 0.05 420 Short spacer (6d) 3.8 × 10⁶ 0.003 0.8

Q. What are standard protocols for validating this compound-protein binding specificity?

- Methodological Answer : Perform competitive elution with 300 mM imidazole or EDTA to confirm His-tag-dependent binding. Use negative controls (e.g., non-His-tagged proteins) to rule out nonspecific interactions. Validate via SPR sensograms or microscale thermophoresis (MST) with RED-Tris-NTA labeling .

Advanced Research Questions

Q. How to resolve contradictions in reported this compound binding affinities across studies?

- Methodological Answer : Variability often arises from differences in:

- His-tag accessibility : Tags buried in protein domains reduce binding efficiency. Use flexible linkers (e.g., GSG repeats) to improve tag exposure .

- Experimental conditions : Standardize buffer pH (7.0–7.5) and Ni²⁺ concentration (10–50 µM) to ensure consistent chelation .

- Surface density : High-density immobilization introduces avidity artifacts; maintain ≤10% surface capacity for 1:1 binding kinetics .

Q. What strategies optimize spacer length in this compound for high-affinity binding in live-cell imaging?

- Methodological Answer : Synthesize this compound conjugates with saturated alkyl chains (e.g., this compound DODA) for partitioning into lipid-ordered (lo) phases or unsaturated chains (this compound SOA) for lipid-disordered (ld) domains. Validate partitioning efficiency via single-molecule tracking in giant plasma membrane vesicles .

Q. How to address methodological challenges in this compound-based live-cell protein targeting?

- Methodological Answer : To prevent lipid crosslinking, use monomeric this compound derivatives and avoid exceeding 1:3 molar ratios of protein:this compound-lipid. Confirm phase specificity via fluorescence recovery after photobleaching (FRAP) in model membranes .

Q. How to ensure reproducibility in this compound-based kinetic assays?

- Methodological Answer :

- Purity : Use this compound with >98% purity to avoid off-target binding .

- Surface regeneration : Limit EDTA exposure to ≤30 seconds to prevent Ni²⁺ leaching .

- Data normalization : Reference SPR responses to a blank this compound channel to subtract bulk refractive index changes .

Q. What advanced techniques quantify His-tagged proteins in complex biological samples using this compound?

- Methodological Answer : Employ SPR’s association phase analysis (0–60 seconds) with His-tagged protein G immobilized on this compound chips. This method achieves <2% RSD and 1,000-fold higher sensitivity than immunoturbidimetry, even in serum samples .

Q. Data Contradiction Analysis

Properties

Molecular Formula |

C43H68N8O22 |

|---|---|

Molecular Weight |

1049.0 g/mol |

IUPAC Name |

(2S)-5-[11-(6-aminohexanoyl)-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C43H68N8O22/c44-13-3-1-2-6-31(52)45-14-4-15-47(33(54)11-8-29(42(70)71)50(24-37(60)61)25-38(62)63)20-21-48(34(55)12-9-30(43(72)73)51(26-39(64)65)27-40(66)67)17-5-16-46(19-18-45)32(53)10-7-28(41(68)69)49(22-35(56)57)23-36(58)59/h28-30H,1-27,44H2,(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73)/t28-,29-,30-/m0/s1 |

InChI Key |

SRHQOOQNBLZULK-DTXPUJKBSA-N |

Isomeric SMILES |

C1CN(CCN(CCCN(CCN(C1)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN |

Canonical SMILES |

C1CN(CCN(CCCN(CCN(C1)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.